2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt
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Overview
Description
2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazolidinyl ring and an ethanesulfonic acid group. It is often used in research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt typically involves multiple steps. The initial step often includes the formation of the imidazolidinyl ring through a cyclization reaction. This is followed by the introduction of the ethanesulfonic acid group via a sulfonation reaction. The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethanesulfonic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt involves its interaction with specific molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)propane-1-sulfonic acid, sodium salt
- 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)butane-1-sulfonic acid, sodium salt
Uniqueness
Compared to similar compounds, 2-(((4,5-Dihydroxy-1-hydroxymethyl-2-oxo-3-imidazolidinyl)methyl)oxy)ethanesulfonic acid, sodium salt is unique due to its specific structural features, which confer distinct reactivity and stability. Its ethanesulfonic acid group provides enhanced solubility and reactivity, making it particularly useful in various applications.
Properties
CAS No. |
70942-00-6 |
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Molecular Formula |
C7H13N2NaO8S |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
sodium;2-[[4,5-dihydroxy-3-(hydroxymethyl)-2-oxoimidazolidin-1-yl]methoxy]ethanesulfonate |
InChI |
InChI=1S/C7H14N2O8S.Na/c10-3-8-5(11)6(12)9(7(8)13)4-17-1-2-18(14,15)16;/h5-6,10-12H,1-4H2,(H,14,15,16);/q;+1/p-1 |
InChI Key |
SVOMPCNLUPPIOD-UHFFFAOYSA-M |
Canonical SMILES |
C(CS(=O)(=O)[O-])OCN1C(C(N(C1=O)CO)O)O.[Na+] |
Origin of Product |
United States |
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